molecular formula C8H10Cl2N4 B8460048 3,5-Dichloro-2-(1-piperazinyl)pyrazine

3,5-Dichloro-2-(1-piperazinyl)pyrazine

Cat. No.: B8460048
M. Wt: 233.09 g/mol
InChI Key: CHUCIWATFIFZFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-2-(1-piperazinyl)pyrazine is a pyrazine derivative featuring chlorine substituents at positions 3 and 5 and a piperazinyl group at position 2. Pyrazines are nitrogen-containing heterocyclic compounds with diverse pharmacological and industrial applications, including roles as serotonin receptor modulators, flavoring agents, and intermediates in organic synthesis . Below, we compare its properties and activities with similar compounds.

Properties

Molecular Formula

C8H10Cl2N4

Molecular Weight

233.09 g/mol

IUPAC Name

3,5-dichloro-2-piperazin-1-ylpyrazine

InChI

InChI=1S/C8H10Cl2N4/c9-6-5-12-8(7(10)13-6)14-3-1-11-2-4-14/h5,11H,1-4H2

InChI Key

CHUCIWATFIFZFJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=C(N=C2Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Halogen-Substituted Derivatives

6-Chloro-2-(1-piperazinyl)pyrazine (MK-212)
  • Structure : Chlorine at position 6, piperazinyl at position 2.
  • Pharmacological Activity : Acts as a direct 5-HT2A/2C receptor agonist with partial efficacy in rat cerebral cortex (80% of 5-HT’s maximum response) and full efficacy at 5-HT1C receptors in choroid plexus .
  • Therapeutic Implications : Used to study serotonin-mediated behaviors (e.g., head-twitch response) but lacks activity in cortical 5-HT2A pathways compared to DOI (a selective 5-HT2A agonist) .
3,5-Dichloro-2-(thiocyanatomethylthio)pyrazine
  • Structure : Chlorines at positions 3 and 5, thiocyanatomethylthio group at position 2.
Quipazine and TFMPP
  • Quipazine : A pyrazine derivative with partial 5-HT2A agonism (80% efficacy) and 5-HT1C receptor activity .
  • TFMPP (m-trifluoromethylphenylpiperazine) : A 5-HT1C agonist and 5-HT2A antagonist, contrasting with MK-212’s partial agonism .
Key Structural Insights :
  • Chlorine Position : Shifting chlorine from position 6 (MK-212) to 3 and 5 (target compound) may alter receptor selectivity due to steric and electronic effects.
  • Piperazine Substitution : The piperazinyl group enhances affinity for serotonin receptors but requires precise positioning for optimal activity .

Functional Analogs in Pharmacology

MK-212 vs. THIP (GABA Agonist)
  • Analgesic Mechanisms: MK-212 modulates pain via serotonin pathways, while THIP acts through GABA receptors. Both show non-opioid analgesic effects, but MK-212’s efficacy is dose-dependent and receptor-specific .
  • Therapeutic Potential: MK-212’s 5-HT2C activation may benefit obesity or psychiatric disorders, whereas THIP targets neuropathic pain .
Comparison with MCPP (m-chlorophenylpiperazine)
  • Receptor Selectivity : MCPP is a 5-HT2C agonist and 5-HT2A antagonist, unlike MK-212’s dual 5-HT2A/2C partial agonism. This difference highlights how aromatic vs. heterocyclic substituents influence receptor interactions .

Data Tables: Structural and Pharmacological Comparison

Table 1: Structural Comparison of Pyrazine Derivatives

Compound Substituents (Positions) Key Functional Groups Receptor Affinity
3,5-Dichloro-2-(1-piperazinyl)pyrazine Cl (3,5), Piperazinyl (2) Chlorine, Piperazine Not reported (extrapolated: 5-HT2A/2C)
MK-212 Cl (6), Piperazinyl (2) Chlorine, Piperazine 5-HT2A (partial), 5-HT1C (full)
TFMPP CF3 (meta), Piperazine Trifluoromethyl, Piperazine 5-HT1C (partial), 5-HT2A antagonist
Quipazine Quinoline, Piperazine Quinoline, Piperazine 5-HT2A (partial), 5-HT1C (partial)

Table 2: Pharmacological Profiles

Compound Efficacy (vs. 5-HT) Therapeutic Applications Key Studies
MK-212 80% (5-HT2A), 100% (5-HT1C) Obesity, psychiatric disorders Phosphoinositide hydrolysis assays
This compound Unknown Hypothetical: Serotonin modulation Synthetic intermediates
MCPP 50% (5-HT1C), 0% (5-HT2A) Anxiety, depression Cortical behavioral studies

Research Findings and Implications

  • Receptor Specificity : Piperazine position and halogen substitution critically determine 5-HT receptor selectivity. For example, MK-212’s chlorine at position 6 favors 5-HT1C activation, whereas chlorine at 3 and 5 (target compound) may sterically hinder receptor binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.